molecular formula C16H16N4O5S2 B2642033 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-97-5

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2642033
CAS No.: 899958-97-5
M. Wt: 408.45
InChI Key: YRDLIDYHPGWCJR-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O5S2 and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of azole derivatives, including 1,3,4-oxadiazoles, starting from furan compounds, with some showing antimicrobial activities. This suggests the potential of such compounds, including those related to the specified chemical, in the development of new antimicrobial agents. For instance, Başoğlu et al. (2013) outlined the design and synthesis of azole derivatives with antimicrobial properties, highlighting the importance of structural variations in enhancing biological activity (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects

Compounds with the 1,3,4-oxadiazole core have been investigated for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives showing significant anticancer and antiangiogenic effects in a mouse tumor model, indicating the therapeutic potential of such structures (Chandrappa et al., 2010).

Neuroinflammation Imaging

Compounds structurally similar to the specified chemical have been developed for imaging neuroinflammation via PET scans, targeting specific receptors like CSF1R on microglia. This application is crucial for understanding neuroinflammatory processes in various neurological disorders, as demonstrated by Horti et al. (2019) with the development of a PET radiotracer specific for CSF1R (Horti et al., 2019).

Enzyme Inhibition

The synthesis of N-substituted derivatives of related structures has been explored for potential enzyme inhibition, relevant in treating conditions like Alzheimer’s disease. Such research underscores the importance of oxadiazole derivatives in developing inhibitors for enzymes implicated in disease pathogenesis, as highlighted by Rehman et al. (2018) in their synthesis of compounds for acetylcholinesterase inhibition (Rehman et al., 2018).

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c21-14(17-16-19-18-15(25-16)12-3-1-9-24-12)11-5-7-20(8-6-11)27(22,23)13-4-2-10-26-13/h1-4,9-11H,5-8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDLIDYHPGWCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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